1,2,4,5-Benzenetetramine tetrahydrochloride
Overview
Description
1,2,4,5-Benzenetetramine tetrahydrochloride is widely used as a novel source of carbon and nitrogen in synthesizing benzimidazole-linked polymers and carbon dot nanomaterials .
Synthesis Analysis
The compound has been used in the synthesis of highly conjugated and crystalline covalent organic frameworks (hcc-COFs) through a light-promoted synthesis process . It has also been used in the synthesis of polymer grade monomer TAB·4HCl , and red-emitting carbon dots via a one-step solvothermal method .
Molecular Structure Analysis
The molecular formula of 1,2,4,5-Benzenetetramine tetrahydrochloride is C6H14Cl4N4 . The InChI string is InChI=1S/C6H10N4.4ClH/c7-3-1-4 (8)6 (10)2-5 (3)9;;;;/h1-2H,7-10H2;4*1H . The Canonical SMILES string is C1=C (C (=CC (=C1N)N)N)N.Cl.Cl.Cl.Cl .
Chemical Reactions Analysis
The compound has been involved in the synthesis of highly conjugated and crystalline covalent organic frameworks (hcc-COFs) through a light-promoted synthesis process . It has also been used in the synthesis of polymer grade monomer TAB·4HCl , and red-emitting carbon dots via a one-step solvothermal method .
Physical And Chemical Properties Analysis
The molecular weight of 1,2,4,5-Benzenetetramine tetrahydrochloride is 284.01 g/mol . The melting point is ≥300 °C (lit.) .
Scientific Research Applications
Synthesis of Carbon Dots
A study by Zhao et al. (2019) reports the synthesis of red-emitting carbon dots using 1,2,4,5-benzenetetramine tetrahydrochloride as a novel carbon source. These carbon dots show potential in detecting methylene blue, indicating applications in sensing and detection technologies (Zhao et al., 2019).
Material Chemistry
Saegusa et al. (1997) synthesized fluorine-containing aromatic polybenzimidazoles using 1,2,4,5-benzenetetramine tetrahydrochloride. These polymers exhibit high thermal stability and mechanical properties, suggesting applications in material science (Saegusa et al., 1997).
Organic Chemistry Applications
Mataka et al. (1989) described the use of 1,2,4,5-benzenetetramine tetrahydrochloride in the preparation and reduction of certain sulfur nitrides, contributing to the field of organic chemistry (Mataka et al., 1989).
Metal-Organic Frameworks
Muesmann et al. (2010) detailed the synthesis of benzene 1,2,4,5-tetrasulfonic acid from 1,2,4,5-tetrachlorobenzene, leading to the development of metal-organic frameworks, showcasing the compound's utility in coordination chemistry (Muesmann et al., 2010).
Safety And Hazards
Future Directions
The compound has been used to improve the power conversion efficiency (PCE) and stability of perovskite solar cells (PSCs) by forming an analogous 2D unsymmetrical perovskite film . It has also been used as a dual-function electrolyte additive for lithium metal batteries (LMBs), providing a promising design principle of multifunctional electrolyte additive .
properties
IUPAC Name |
benzene-1,2,4,5-tetramine;tetrahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.4ClH/c7-3-1-4(8)6(10)2-5(3)9;;;;/h1-2H,7-10H2;4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDGCIJWPWHAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)N)N.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196371 | |
Record name | Benzene-1,2,4,5-tetrayltetraamine tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Benzenetetramine tetrahydrochloride | |
CAS RN |
4506-66-5 | |
Record name | Benzene-1,2,4,5-tetrayltetraamine tetrahydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004506665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene-1,2,4,5-tetrayltetraamine tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,2,4,5-tetrayltetraamine tetrahydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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